2-(3-Bromo-1,2,4-oxadiazol-5-yl)propan-2-amine hydrobromide
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Overview
Description
2-(3-Bromo-1,2,4-oxadiazol-5-yl)propan-2-amine hydrobromide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in both structures .
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives have shown potential in treating various infectious diseases .
Pharmacokinetics
It’s known that the lipophilicity of a compound can influence its ability to cross the blood-brain barrier .
Result of Action
1,2,4-oxadiazole derivatives have shown potential in treating various infectious diseases .
Preparation Methods
The synthesis of 2-(3-Bromo-1,2,4-oxadiazol-5-yl)propan-2-amine hydrobromide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups. The reaction scope includes various amidoximes and isatoic anhydrides with different substituents.
Chemical Reactions Analysis
2-(3-Bromo-1,2,4-oxadiazol-5-yl)propan-2-amine hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield different reduced forms of the compound.
Substitution: The bromine atom in the oxadiazole ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Bromo-1,2,4-oxadiazol-5-yl)propan-2-amine hydrobromide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used in the development of new pharmaceuticals due to its potential biological activities.
Materials Science: The unique structural features of the compound make it suitable for use in the development of new materials, including fluorescent dyes and sensors.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds and other complex molecules.
Comparison with Similar Compounds
2-(3-Bromo-1,2,4-oxadiazol-5-yl)propan-2-amine hydrobromide can be compared with other similar compounds, such as:
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities and applications.
1,3,4-Oxadiazole Derivatives: Although structurally different, these compounds also have significant applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-bromo-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3O.BrH/c1-5(2,7)3-8-4(6)9-10-3;/h7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOBBCHUWNAEGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NO1)Br)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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